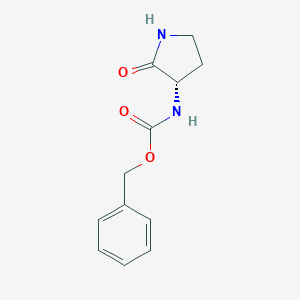

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Übersicht

Beschreibung

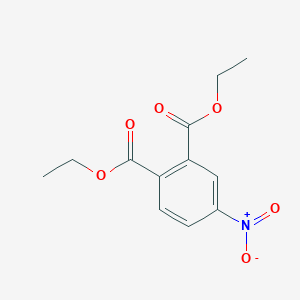

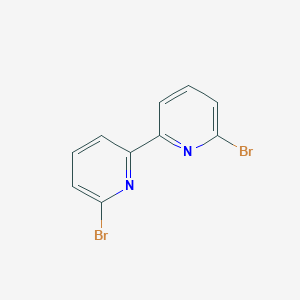

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, also known as S-benzyloxycarbonyl-L-proline, is an important molecule in organic chemistry. It is a versatile reagent that can be used in many different reactions, such as peptide synthesis, asymmetric synthesis, and others. In addition, it is an important intermediate in the synthesis of many biologically active compounds.

Wissenschaftliche Forschungsanwendungen

Overview of Carbamate Chemistry and Applications

Carbamates, such as "(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate", play a crucial role in various scientific research fields, extending from medicinal chemistry to agricultural applications. They are known for their versatility in chemical reactions and biological activities, which makes them valuable subjects of study across different disciplines.

Application in Coordination Chemistry

One area of interest involves the exploration of carbamates in coordination chemistry, where they can act as ligands to form complex compounds with metals. This application is significant in the development of new materials with potential uses in catalysis, magnetic properties, and biological activities. The study by Boča, Jameson, and Linert (2011) in "Coordination Chemistry Reviews" delves into the chemistry of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the potential for further investigation into carbamate analogs (Boča, Jameson, & Linert, 2011).

Role in Medicinal Chemistry

Carbamates are also pivotal in medicinal chemistry, where their metabolic hydrolysis is of particular interest. The review by Vacondio et al. (2010) in "Drug Metabolism Reviews" provides a comprehensive overview of the metabolic stability of carbamates and their classification based on molecular structure. This research aids in the design of carbamate-based drugs and prodrugs, offering insights into their pharmacokinetic properties (Vacondio, Silva, Mor, & Testa, 2010).

Environmental and Toxicological Studies

Environmental and toxicological aspects of carbamates, including their impact on non-target organisms and ecosystems, are another critical research area. Studies on the toxicity and environmental behavior of carbamate pesticides provide essential data for regulatory and safety evaluations. For instance, the work of Nwigwe on the effects of carbamate pesticides on fish in freshwater ecosystems highlights the environmental hazards posed by indiscriminate pesticide use (Nwigwe, 2007).

Eigenschaften

IUPAC Name |

benzyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJCWMGELCIMI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466192 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | |

CAS RN |

118507-50-9 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)